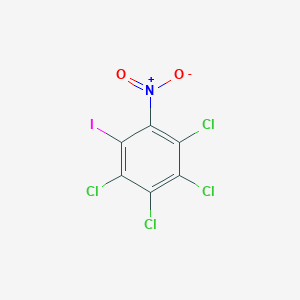
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene is an organic compound with the molecular formula C6Cl4IN2O2 It is a derivative of benzene, where four chlorine atoms, one iodine atom, and one nitro group are substituted on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination, iodination, and nitration of benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce tetrachlorobenzene.
Iodination: Tetrachlorobenzene is then iodinated using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom.
Nitration: The iodinated tetrachlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Reduction: The major product is 1,2,3,4-Tetrachloro-5-iodo-6-aminobenzene.
Oxidation: Products include nitroso derivatives or other oxidized forms of the compound.
科学研究应用
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals, dyes, and pigments.
作用机制
The mechanism of action of 1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be compared with other halogenated nitrobenzenes such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
1,2,3,5-Tetrachloro-4-nitrobenzene: Different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.
1,2,3,4-Tetrachloro-5-nitrobenzene:
The uniqueness of this compound lies in the presence of both iodine and nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
56892-57-0 |
|---|---|
分子式 |
C6Cl4INO2 |
分子量 |
386.8 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 |
InChI 键 |
IBJHHBRMWNXZST-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1I)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


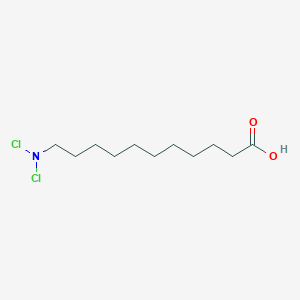


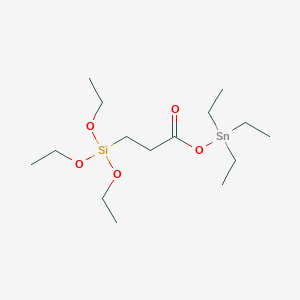
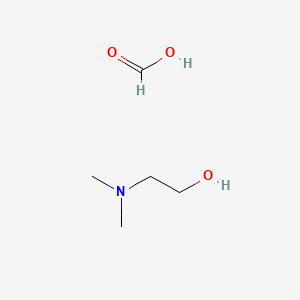

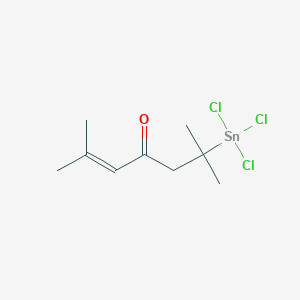

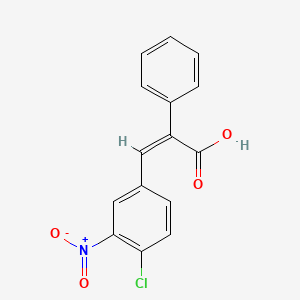
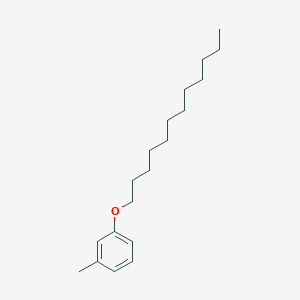

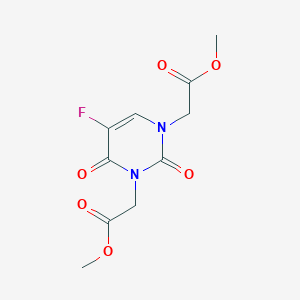
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

